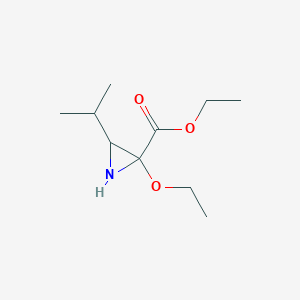

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

説明

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a strained three-membered heterocyclic compound containing a nitrogen atom in its aziridine ring. The molecule features an ethoxy group, an isopropyl substituent, and an ester functional group (ethyl carboxylate) attached to the aziridine core. Its strained ring system confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in ring-opening reactions and as a precursor for bioactive molecules. Structural characterization of such compounds often relies on X-ray crystallography, where programs like SHELX are widely used for refinement and analysis .

特性

分子式 |

C10H19NO3 |

|---|---|

分子量 |

201.26 g/mol |

IUPAC名 |

ethyl 2-ethoxy-3-propan-2-ylaziridine-2-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-5-13-9(12)10(14-6-2)8(11-10)7(3)4/h7-8,11H,5-6H2,1-4H3 |

InChIキー |

XRUVURHTWCAOAH-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1(C(N1)C(C)C)OCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-エトキシ-3-イソプロピルアジリジン-2-カルボン酸エチルの合成は、一般的に、アジリジンとクロロギ酸エチルを、N-メチルモルホリンなどの塩基の存在下で反応させることで行われます。 この反応により、混合酸無水物の中間体が生成され、その後アジリジンと縮合して目的化合物が生成されます .

工業的生産方法

この化合物の工業的生産方法は、文献ではあまり詳しく述べられていません。 一般的なアプローチとしては、実験室規模の合成方法のスケールアップ、反応条件の最適化、さまざまな精製技術による最終生成物の純度と収率の確保などが考えられます。

化学反応の分析

反応の種類

2-エトキシ-3-イソプロピルアジリジン-2-カルボン酸エチルは、次のようなさまざまな種類の化学反応を起こします。

求核的開環反応: アジリジン環の高いひずみエネルギーのため、アミン、アルコール、チオールなどのさまざまな求核試薬との求核的開環反応を起こしやすいです.

置換反応: この化合物は、適切な条件下で、エトキシ基またはイソプロピル基が他の官能基に置き換わる置換反応を起こす可能性があります。

一般的な試薬と条件

求核試薬: アミン、アルコール、チオールは、開環反応に使用される一般的な求核試薬です。

塩基: N-メチルモルホリンなどの塩基は、合成過程における中間体の生成を促進するために使用されます。

溶媒: 一般的な溶媒には、ジクロロメタンとメタノールが含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される求核試薬によって異なります。 例えば、アミンとの反応ではアミン置換生成物が得られ、チオールとの反応ではチオール置換生成物が得られます .

科学的研究の応用

2-エトキシ-3-イソプロピルアジリジン-2-カルボン酸エチルは、科学研究においていくつかの応用があります。

医薬品化学: これは、潜在的な抗がん剤を含む、さまざまな生物活性分子の合成のためのビルディングブロックとして使用されます.

有機合成: この化合物の高い反応性は、複雑な有機分子の合成に役立ちます。

生物学的研究: これは、タンパク質ジスルフィドイソメラーゼ(PDI)の研究に使用されます。PDIは、タンパク質中のジスルフィド結合の形成と再配列に関与する酵素です.

作用機序

類似の化合物との比較

類似の化合物

アジリジン-2-カルボキサミド: 低毒性とがん細胞におけるチオール基の選択的なアルキル化で知られています.

2-オキソ-3-ピペリジンカルボン酸エチル: 別のアジリジン誘導体で、異なる官能基と反応性を持ちます.

類似化合物との比較

Comparison with Similar Compounds

Below is a hypothetical analysis structured as requested, highlighting key differences and similarities with related aziridine derivatives:

Table 1: Comparison of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate with Analogous Aziridines

| Property | Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate | Ethyl 2-methylaziridine-1-carboxylate | Methyl 2-phenylaziridine-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | Hypothetical: ~215.3 | ~143.2 | ~191.2 |

| Substituents | Ethoxy, isopropyl, ethyl carboxylate | Methyl, ethyl carboxylate | Phenyl, methyl carboxylate |

| Ring Strain | High (due to bulky substituents) | Moderate | Moderate |

| Reactivity | Enhanced nucleophilic ring-opening | Standard ring-opening | Stabilized by aromatic conjugation |

| Applications | Potential chiral synthon | Intermediate in drug synthesis | Photoactive compound |

Key Findings:

Substituent Effects : Bulky groups (e.g., isopropyl) increase steric hindrance, altering reactivity compared to simpler analogs. Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate may exhibit slower ring-opening kinetics than less-substituted aziridines.

Electronic Influence : The ethoxy group could donate electron density to the ring, modulating its electrophilicity. In contrast, phenyl-substituted aziridines (e.g., methyl 2-phenylaziridine-2-carboxylate) benefit from resonance stabilization, reducing ring strain.

Synthetic Utility : Carboxylate esters enhance solubility and facilitate functionalization, making this compound versatile in multi-step syntheses.

生物活性

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a compound of significant interest due to its potential biological activities, especially in the context of cancer treatment and other therapeutic applications. This article summarizes the current understanding of its biological activity, highlighting relevant research findings and data.

Chemical Structure and Properties

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate features a unique aziridine ring structure, which is known for its reactivity and versatility in organic synthesis. The presence of ethoxy and isopropyl groups contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

- Anticancer Properties : Recent studies have demonstrated that aziridine derivatives, including ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate, exhibit promising anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a related study showed that aziridine compounds significantly increased the late apoptosis rate in lung (A549) and renal (TK-10) cancer cell lines, suggesting their potential as anticancer agents .

-

Mechanism of Action : The proposed mechanisms by which ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate exerts its effects may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : These compounds may induce cell cycle arrest at various phases, preventing cancer cell division.

- Induction of Autophagy : Some studies suggest that aziridines can stimulate autophagy, a process that can lead to cell death in cancerous cells .

Case Studies

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various aziridine derivatives against human cancer cell lines. The following table summarizes the IC50 values for some related compounds:

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| 2e | 1.0 ± 0.1 | TK-10 |

| 2h | 2.3 ± 0.1 | A549 |

| Doxorubicin | 1.4 ± 0.4 | A549 |

These results indicate that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential for further development as therapeutic agents .

- Structure-Activity Relationship (SAR) : The biological activity of aziridines appears to be influenced by substituent groups on the aromatic rings. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。